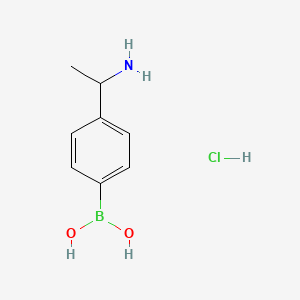

(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride

Description

Historical Context of Phenylboronic Acid Derivatives

The development of phenylboronic acid derivatives traces back to the foundational work of Edward Frankland, who first synthesized boronic acids in 1860. Phenylboronic acid, or benzeneboronic acid, emerged as one of the most extensively studied organoboron compounds due to its remarkable stability and versatility in synthetic applications. The historical significance of phenylboronic acid lies in its role as a pioneering example of mild Lewis acids that are generally stable and easy to handle, making them indispensable to organic synthesis.

The evolution of phenylboronic acid derivatives has been driven by the need for enhanced functionality and improved biological activity. Early research focused on simple phenylboronic acid structures, but the field has since expanded to include more complex derivatives with specialized substituents. The development of aminoalkyl-substituted phenylboronic acids represents a natural progression in this evolution, as researchers sought to combine the inherent reactivity of the boronic acid moiety with the biological activity and enhanced solubility provided by amino functionalities.

The recognition that boronic acids could serve as effective building blocks in medicinal chemistry marked a turning point in their application. This shift was particularly influenced by the discovery that boron-containing compounds, contrary to earlier assumptions about their toxicity, could be designed as safe and effective therapeutic agents. The incorporation of amino groups into phenylboronic acid structures has proven to be a particularly successful strategy for enhancing both the reactivity and biological applicability of these compounds.

Significance of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride in Contemporary Research

This compound has emerged as a compound of considerable interest in contemporary research due to its unique combination of structural features and functional properties. This compound features a phenylboronic acid moiety that is functionalized with an aminoethyl group, which significantly enhances its reactivity and biological activity. The strategic positioning of the aminoethyl substituent at the para position of the phenyl ring optimizes the electronic and steric properties of the molecule for various applications.

The contemporary significance of this compound lies in its versatility across multiple research domains. In medicinal chemistry, boronic acids are recognized for their ability to form reversible covalent bonds with diols, making them valuable in various chemical and biological applications. The specific structural configuration of this compound allows for selective interactions with biological targets while maintaining the stability required for synthetic applications.

Research has demonstrated that the aminoethyl functionality provides additional sites for chemical modification and conjugation reactions, expanding the utility of the compound in the development of novel chemical probes, sensors, and material science applications. The hydrochloride salt form further enhances the practical utility of the compound by increasing its solubility in water, thereby expanding its applicability in aqueous-based synthetic procedures and enabling more efficient reaction conditions in both research and development contexts.

Table 1: Key Properties of this compound

Classification within Boronic Acid Family

This compound belongs to the class of organic compounds known as aryl boronic acids, which are characterized by the presence of a boron atom bonded to a carbon atom that is part of an aromatic ring. Within this classification, the compound is specifically categorized as a substituted phenylboronic acid derivative, where the phenyl ring bears a functionalized aminoethyl substituent.

The boronic acid functional group in this compound exhibits the characteristic sp² hybridization of the boron atom, which contains an empty p-orbital that confers Lewis acid properties to the molecule. This electronic configuration is fundamental to the reactivity profile of the compound, enabling it to participate in various chemical transformations including cross-coupling reactions, complexation with diols, and other electrophilic processes.

From a broader perspective within the boronic acid family, this compound represents a member of the amino-functionalized boronic acid subclass. This subclass has gained particular attention in recent years due to the enhanced properties conferred by the amino functionality, including improved water solubility, increased biological activity, and additional sites for chemical modification. The presence of both the boronic acid and amino functionalities creates a bifunctional molecule capable of participating in diverse chemical and biological interactions.

The classification of this compound is further refined by considering the nature of the linker between the amino group and the phenyl ring. The one-carbon ethyl linker provides an optimal balance between flexibility and conformational restriction, allowing the amino group sufficient freedom for interactions while maintaining a defined spatial relationship with the boronic acid moiety.

Table 2: Comparison with Related Boronic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature |

|---|---|---|---|

| (4-(1-Aminoethyl)phenyl)boronic acid HCl | C₈H₁₃BClNO₂ | 201.46 g/mol | 1-Aminoethyl substituent |

| (4-(2-Aminoethyl)phenyl)boronic acid | C₈H₁₂BNO₂ | 165.00 g/mol | 2-Aminoethyl substituent |

| 4-(Aminomethyl)phenylboronic acid HCl | - | - | Aminomethyl substituent |

| Phenylboronic acid | C₆H₇BO₂ | 121.93 g/mol | Unsubstituted phenyl |

Stereochemistry and Configurational Properties of the (1R)-Aminoethyl Moiety

The stereochemical aspects of this compound are of particular importance in understanding its biological activity and synthetic utility. The compound can exist in different stereoisomeric forms, with the (1R)-configuration representing a specific spatial arrangement of the substituents around the chiral carbon center in the aminoethyl side chain.

The (1R)-configuration indicates that when the aminoethyl moiety is viewed according to the Cahn-Ingold-Prelog priority rules, the substituents are arranged in a specific three-dimensional orientation. This stereochemical definition is crucial because different enantiomers can exhibit dramatically different biological activities, binding affinities, and pharmacokinetic properties. The ability to control and define the stereochemistry of this compound is therefore essential for its application in biological systems where stereospecific interactions are common.

The configurational properties of the aminoethyl moiety influence several aspects of the compound's behavior. The spatial arrangement affects the compound's ability to form hydrogen bonds, its conformational preferences, and its overall molecular shape. These factors, in turn, impact the compound's interactions with biological targets, its solubility characteristics, and its reactivity in chemical transformations.

Research has shown that the stereochemistry of amino-substituted compounds can significantly affect their binding profiles and pharmacological properties. In the case of this compound, the (1R)-configuration may confer specific advantages in terms of selectivity and potency when interacting with chiral biological environments such as enzyme active sites or receptor binding pockets.

The stereochemical considerations extend beyond simple configurational assignment to include the dynamic aspects of molecular conformation. The aminoethyl side chain possesses rotational freedom around the carbon-carbon bond connecting it to the phenyl ring, allowing for multiple conformational states. The population of these conformational states and their relative energies are influenced by both intramolecular interactions and the surrounding chemical environment, making the stereochemical analysis of this compound a complex but important aspect of its characterization.

Properties

IUPAC Name |

[4-(1-aminoethyl)phenyl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2.ClH/c1-6(10)7-2-4-8(5-3-7)9(11)12;/h2-6,11-12H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKSBPLFNKOJLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation Reduction of 4-Nitrobenzene Boronic Acid

This is the key step in most methods to obtain the amino-substituted phenylboronic acid intermediate.

- Procedure : 4-nitrobenzene boronic acid is dissolved in absolute ethanol or a water-ethanol mixture (ratios vary from 1:10 to 1:30 mol/mL). Palladium on carbon catalyst (0.02 to 0.1 times the weight of the substrate, typically 0.5% Pd/C) is added.

- Reaction Conditions : Hydrogen gas is introduced at pressures ranging from 0.2 to 1 atm, and the mixture is stirred at reflux or 30-50°C for 1 to 6 hours.

- Outcome : The nitro group is reduced to an amino group, yielding 4-aminophenylboronic acid with high yield (typically >90%) and purity (>97%).

- Workup : After completion, the catalyst is filtered off, and the product is isolated by filtration and drying.

Acylation to Derivatives or Salt Formation

Following reduction, the amino group can be further reacted to form derivatives or converted into the hydrochloride salt.

- Acylation Reaction : The amino phenylboronic acid is reacted with acylating agents such as chloroacetic chloride, acetic anhydride, or 4-methylbenzoyl chloride in solvents like tetrahydrofuran, chloroform, or N-methyl-2-pyrrolidone.

- Conditions : The reaction is typically conducted at 10-40°C for 3-8 hours with molar ratios of amino compound to acylating agent between 1:1 and 1:3.

- Isolation : Addition of water precipitates the product, which is filtered and dried.

- Hydrochloride Salt Formation : The amino compound can be converted to its hydrochloride salt by treatment with concentrated hydrochloric acid, often during or after reduction.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Hydrogenation of 4-nitrobenzene boronic acid | 0.1 mol substrate, 0.5% Pd/C, 0.5 atm H2, reflux in ethanol, 3 h | 98.7 | >97 | High yield, clean conversion |

| Acylation with chloroacetic chloride | 0.1 mol amino acid, 0.15 mol chloroacetic chloride, THF, 25°C, 5 h | 72.6 | >95 | Formation of 4-acetamidobenzeneboronic acid |

| Alternative acylation with 4-methylbenzoyl chloride | 0.1 mol amino acid, 0.15 mol acyl chloride, NMP, 30°C, 4 h | 75.8 | >95 | 4-(N-methylbenzoyl amino)phenylboronic acid obtained |

| Reduction under H2 with Raney-Ni catalyst | 0.1 mol 2-nitro-4-ethoxycarbonylphenylboronic acid, 3 atm H2, 40-45°C, 10 h | 72 | >97 | For related derivatives |

Advantages and Practical Considerations

- High Yield and Purity : The hydrogenation and acylation steps provide yields typically above 70% with purities exceeding 95%, suitable for pharmaceutical and research applications.

- Mild Conditions : Reactions are performed at moderate temperatures and pressures, reducing energy consumption and operational hazards.

- Scalability : The described methods use readily available reagents and catalysts, facilitating scale-up for industrial production.

- Solvent Choice : Ethanol, tetrahydrofuran, chloroform, and N-methyl-2-pyrrolidone are commonly used solvents, chosen based on solubility and reactivity considerations.

- Catalyst Selection : Palladium on carbon and Raney nickel are effective hydrogenation catalysts, with palladium favored for aromatic nitro reductions.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Catalysts | Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| 1 | Nitration (if needed) | p-Carboxyphenylboronic acid, H2SO4, HNO3 | 0-10°C, 2-3 h | 2-nitro-4-carboxyphenylboronic acid | — | — |

| 2 | Esterification | Alcohol, dehydrating agent | Reflux, 3-5 h | 2-nitro-4-alkoxycarbonylphenylboronic acid | — | — |

| 3 | Reduction | Pd/C or Raney Ni, H2, HCl | 30-50°C, 8-10 h | 2-amino-4-alkoxycarbonylphenylboronic acid hydrochloride | 70-98 | >97 |

| 4 | Acylation | Chloroacetic chloride or acyl chlorides | 10-40°C, 3-8 h | 4-amino phenylboronic acid derivatives | 72-78 | >95 |

Chemical Reactions Analysis

Types of Reactions: (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.

Reduction: The aminoethyl group can undergo reduction reactions to form corresponding amines.

Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Boronic esters or boronic acids.

Reduction: Amines or substituted phenyl derivatives.

Substitution: Various substituted phenylboronic acid derivatives.

Scientific Research Applications

Chemical Applications

1.1. Organic Synthesis

- Suzuki-Miyaura Coupling Reactions : This compound is commonly used as a reagent in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. The boronic acid moiety acts as a key component that interacts with palladium catalysts to facilitate these reactions .

1.2. Synthesis of Biologically Active Molecules

- It serves as a building block for synthesizing various biologically active compounds, including pharmaceuticals and agrochemicals. The ability of the boronic acid group to form stable complexes with diols makes it particularly useful for creating targeted drug delivery systems .

Biological Applications

2.1. Medicinal Chemistry

- Anticancer Activity : Boronic acids, including (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride, have shown potential in anticancer therapies. Their ability to inhibit proteasomes has led to the development of drugs like bortezomib, which is used for treating multiple myeloma .

2.2. Enzyme Inhibition and Protein Interactions

- The compound can selectively bind to enzymes and proteins containing cis-diols, making it a valuable tool for studying protein interactions and enzyme mechanisms. This property is exploited in biochemical research to understand various biological processes .

Material Science Applications

3.1. Self-Healing Hydrogels

- Recent studies have explored the use of this compound in developing cellulose-based self-healing hydrogels through dynamic boronic ester cross-linking. These hydrogels exhibit excellent mechanical properties and biocompatibility, making them suitable for applications in tissue engineering and controlled drug delivery .

Mechanism of Action

The mechanism of action of (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in many catalytic processes, including the Suzuki-Miyaura coupling reaction, where the compound acts as a ligand to palladium catalysts, promoting the formation of carbon-carbon bonds.

Comparison with Similar Compounds

Substituted Phenylboronic Acids with Amino/Alkylamine Groups

Functionalized Boronic Acids with Complex Moieties

Key Structural and Functional Insights

Electronic and Steric Effects

- Primary vs. Tertiary Amines: The primary amine in (4-(1-Aminoethyl)phenyl)boronic acid HCl facilitates Schiff base formation and metal coordination, unlike dimethylamino or piperidine derivatives .

- Positional Isomerism : Para-substituted analogs generally exhibit higher binding affinity to biomolecules (e.g., sugars, enzymes) compared to ortho-substituted isomers due to reduced steric hindrance .

Solubility and Bioavailability

- Hydrochloride salts improve aqueous solubility across all analogs.

- Lipophilic groups (e.g., 4-methylpiperidine in CAS 1704068-65-4) enhance membrane permeability but may reduce renal clearance .

Biological Activity

(4-(1-Aminoethyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its diverse biological activities. Its unique structural features, including a boronic acid functional group and an aminoethyl side chain, facilitate interactions with various biological molecules, making it a promising candidate in medicinal chemistry.

Chemical Structure and Formula:

- IUPAC Name: this compound

- Molecular Formula: C₈H₁₃BClNO₂

- Molecular Weight: Approximately 201.46 g/mol

Table 1: Chemical Properties

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₃BClNO₂ |

| Molecular Weight | 201.46 g/mol |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interactions:

- Induction of Apoptosis:

- Antioxidant Activity:

Research Findings and Case Studies

Research has demonstrated the potential applications of this compound across various fields:

-

Cancer Research:

A study highlighted its effectiveness in inhibiting the proliferation of cancer cells by interfering with key signaling pathways involved in cell cycle regulation. The compound was found to halt progression at the G2/M phase in specific cancer cell lines, indicating its potential as an anticancer agent . -

Glycoprotein Interactions:

Investigations into glycoprotein interactions using surface plasmon resonance spectroscopy revealed that this compound can effectively capture glycoproteins from solution, demonstrating its utility in bioconjugation applications . -

Antiviral Activity:

Preliminary studies suggest that derivatives of boronic acids may exhibit antiviral properties by inhibiting viral replication processes. While specific data on this compound's antiviral efficacy remains limited, its structural characteristics align with known mechanisms of action against viral targets .

Applications and Future Directions

The versatility of this compound extends into various research domains:

-

Therapeutic Agent Development:

Due to its ability to modulate biological systems, this compound is being explored as a potential therapeutic agent for conditions such as cancer and metabolic disorders. -

Bioconjugation and Drug Delivery:

Its selective binding properties make it suitable for use in drug delivery systems where targeted release is essential.

Q & A

Q. What are the common synthetic routes for preparing (4-(1-Aminoethyl)phenyl)boronic acid hydrochloride, and what methodological considerations are critical?

The synthesis typically involves Suzuki-Miyaura cross-coupling, where aryl halides react with boronic acid derivatives. For example, (4-((1-phenylethyl)carbamoyl)phenyl)boronic acid can be coupled with brominated aromatic substrates under palladium catalysis . Key considerations include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling.

- Temperature control : Reactions often proceed at 80–100°C in anhydrous solvents (e.g., THF or DMF).

- Protection of the amino group : Use of Boc or Fmoc groups to prevent side reactions during boronic acid formation.

- Work-up : Acidic hydrolysis (e.g., HCl) to isolate the hydrochloride salt .

Q. What challenges arise during purification of boronic acid derivatives, and how can they be addressed?

Boronic acids are prone to dehydration , forming boroxins (cyclic trimers), and may bind irreversibly to silica gel during column chromatography . Mitigation strategies include:

Q. Which analytical techniques are essential for characterizing this compound and validating its purity?

- NMR spectroscopy :

- ¹H NMR : Peaks for aromatic protons (δ 7.2–8.1 ppm), the aminoethyl group (δ 1.3–1.5 ppm for CH₂), and boronic acid protons (δ ~8.0 ppm, broad) .

- ¹¹B NMR : A singlet near δ 30 ppm confirms boronic acid presence.

- HPLC-MS : Quantify purity (>95%) and detect boroxin impurities.

- Elemental analysis : Validate empirical formula (e.g., C₇H₁₁BClNO₂) .

Advanced Research Questions

Q. How can this compound be utilized as a molecular probe for studying subcellular localization?

The boronic acid moiety enables covalent binding to diols (e.g., glycoproteins or RNA), while the aminoethyl group facilitates nuclear targeting via electrostatic interactions with DNA . Methodological approaches include:

Q. What role does this compound play in designing saccharide receptors, and how can binding affinities be optimized?

The boronic acid group forms reversible esters with vicinal diols (e.g., glucose), making it a pH-sensitive receptor. To enhance binding:

- Structural tuning : Introduce electron-withdrawing groups (e.g., -F) to lower the pKa of the boronic acid, improving diol binding at physiological pH.

- Cooperative binding : Pair with a secondary amine to stabilize the tetrahedral boronate-diol complex .

- Isothermal titration calorimetry (ITC) : Measure binding constants (Kd) to compare affinity across saccharides .

Q. How do researchers resolve contradictions in reported synthetic yields or biological activity data?

Discrepancies may arise from:

- Boronic acid hydration states : Anhydrous vs. hydrated forms affect reactivity. Validate via ¹¹B NMR.

- Impurity profiles : Trace metals (e.g., Pd) from catalysis can inhibit biological activity. Use ICP-MS to quantify residual metals.

- Cell line variability : Test nuclear localization efficiency across multiple cell lines (e.g., HeLa vs. HEK293) .

Q. What experimental designs are recommended for studying the compound’s interaction with enzyme active sites?

- Crystallography : Co-crystallize with target enzymes (e.g., proteases) to resolve binding modes.

- Kinetic assays : Monitor enzyme inhibition (IC₅₀) using fluorogenic substrates.

- Molecular dynamics (MD) simulations : Predict binding stability and guide mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.